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Abstract
6-Bromo-3-methoxypicolinaldehyde is a substituted pyridine derivative increasingly

recognized for its utility as a versatile building block in synthetic and medicinal chemistry. Its

bifunctional nature, featuring a reactive aldehyde and a synthetically adaptable bromo-pyridine

core, makes it a valuable precursor for complex molecular architectures. Notably, its

classification as a "Protein Degrader Building Block" positions it at the forefront of targeted

protein degradation research, a rapidly advancing therapeutic modality.[1] This guide provides

a detailed examination of the core physicochemical properties of 6-Bromo-3-
methoxypicolinaldehyde, offering predictive spectroscopic analyses, validated experimental

protocols, and essential safety guidelines tailored for researchers, scientists, and professionals

in drug development.

Introduction and Molecular Overview
6-Bromo-3-methoxypicolinaldehyde (CAS No. 945954-95-0) is a heterocyclic aldehyde that

serves as a key intermediate in the synthesis of novel organic compounds.[2][3] The strategic

placement of the bromo, methoxy, and aldehyde functional groups on the pyridine ring allows

for a wide range of chemical transformations, making it particularly valuable for constructing

compound libraries for high-throughput screening and developing targeted therapeutics.[4][5]
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Chemical Structure
The molecular structure consists of a pyridine ring substituted at the C2 position with an

aldehyde group, at the C3 position with a methoxy group, and at the C6 position with a bromine

atom.

Caption: Chemical structure of 6-Bromo-3-methoxypicolinaldehyde.

Chemical Identifiers
A consolidated list of identifiers for 6-Bromo-3-methoxypicolinaldehyde is provided below for

unambiguous reference.

Identifier Value Source(s)

Chemical Name
6-Bromo-3-

methoxypicolinaldehyde
[1][6]

Synonyms
6-Bromo-3-methoxypyridine-2-

carboxaldehyde
[2]

CAS Number 945954-95-0 [1][2][6]

Molecular Formula C₇H₆BrNO₂ [1][2][6][7]

Molecular Weight 216.03 g/mol [1][2][6][7]

InChI Key
ATJHFXRPMHJWAT-

UHFFFAOYSA-N
[2][7][8]

Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in both

chemical reactions and biological systems. These parameters influence solubility, membrane

permeability, and formulation characteristics, which are vital for drug development.
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Property Value
Implication for
Research

Source(s)

Density 1.606 g/cm³

Useful for formulation,

reaction stoichiometry,

and process scale-up

calculations.

[2][7]

Exact Mass 214.95800 Da

Essential for high-

resolution mass

spectrometry (HRMS)

to confirm elemental

composition.

[2]

Polar Surface Area

(PSA)
39.2 Å²

Suggests good

potential for cell

membrane

permeability (typically

PSA < 140 Å²).

[2]

XLogP3 (Lipophilicity) 1.6

Indicates moderate

lipophilicity, balancing

aqueous solubility and

lipid membrane

penetration.

[2]

Melting Point Not available

While not publicly

documented, this

property is crucial for

assessing purity and

stability. It would be

determined

experimentally via

DSC or a melting

point apparatus.

[7]

Boiling Point Not available

Not typically

determined for solids;

likely to decompose at

high temperatures.

[7]
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Spectroscopic and Analytical Characterization
Robust analytical characterization is the cornerstone of chemical research, ensuring the

identity, purity, and structure of the compound. While specific experimental spectra for 6-
Bromo-3-methoxypicolinaldehyde are not widely published, its structure allows for reliable

prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR (Proton NMR): The proton spectrum is expected to show four distinct signals.

Aldehyde Proton (CHO): A singlet appearing far downfield (δ ≈ 9.8–10.2 ppm) due to the

strong deshielding effect of the carbonyl group.

Pyridine Protons (Ar-H): Two doublets in the aromatic region (δ ≈ 7.5–8.5 ppm),

corresponding to the two hydrogens on the pyridine ring. Their specific shifts and coupling

constants would confirm their relative positions.

Methoxy Protons (OCH₃): A sharp singlet (δ ≈ 3.9–4.2 ppm), integrating to three protons.

¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure.

Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal (δ ≈ 190–

195 ppm).

Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ ≈ 110–160

ppm), including the carbon bearing the bromine (which will be less intense) and the carbon

attached to the methoxy group.

Methoxy Carbon (OCH₃): A signal in the upfield region (δ ≈ 55–60 ppm).

This protocol provides a standardized method for acquiring high-quality NMR data for 6-
Bromo-3-methoxypicolinaldehyde.

Sample Preparation: Accurately weigh 5–10 mg of the compound and dissolve it in

approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry
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NMR tube.[4]

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal

reference (δ = 0.00 ppm).

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the

solution is homogeneous.

Data Acquisition: Place the tube in the NMR spectrometer (300 MHz or higher is

recommended). Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2

second relaxation delay).[4] Subsequently, acquire a proton-decoupled ¹³C spectrum, which

will require a greater number of scans for adequate signal-to-noise.[4]

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical

shifts to TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Absorption Bands:

~3050–3100 cm⁻¹ (Medium): Aromatic C-H stretching.

~2850 cm⁻¹ & ~2750 cm⁻¹ (Medium): Aldehyde C-H stretching (Fermi doublet).

~1700–1720 cm⁻¹ (Strong): Carbonyl (C=O) stretching of the aldehyde, a highly

characteristic peak.

~1550–1600 cm⁻¹ (Medium-Strong): Pyridine ring C=C and C=N stretching vibrations.

~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the methoxy ether group.

< 1000 cm⁻¹ (Medium): C-Br stretching vibration.
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Sample Preparation FT-IR Analysis

1. Weigh 1-2 mg
of Compound

2. Add 100 mg
dry KBr

3. Grind to
fine powder

4. Press into
transparent pellet

5. Place pellet
in holder

6. Acquire
background & sample spectra

7. Process data &
identify peaks

Click to download full resolution via product page

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and, by extension, the elemental

formula of the molecule.

Expected Fragmentation Pattern: The most critical diagnostic feature in the mass spectrum

of a bromo-compound is the isotopic pattern of bromine. Natural bromine consists of two

isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Molecular Ion Peak: The mass spectrum will exhibit a characteristic "doublet" for the

molecular ion (M⁺).

[M]⁺ Peak: at m/z ≈ 215, corresponding to the molecule containing ⁷⁹Br.

[M+2]⁺ Peak: at m/z ≈ 217, corresponding to the molecule containing ⁸¹Br. The near-equal

intensity of these two peaks is a definitive indicator of the presence of a single bromine

atom in the molecule.[4]

Reactivity and Applications in Drug Discovery
The synthetic utility of 6-Bromo-3-methoxypicolinaldehyde stems from its distinct reactive

sites, which can be addressed with high selectivity.

Aldehyde Group: This site is susceptible to nucleophilic attack, making it ideal for reactions

such as Wittig olefination, reductive amination to form secondary amines, and condensation

reactions.
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C-Br Bond: The bromine atom on the electron-deficient pyridine ring is an excellent handle

for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,

Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, or amino

groups at the C6 position.

This dual reactivity makes the compound a powerful scaffold, particularly in the synthesis of

PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders, where different

fragments must be precisely linked together.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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